
Mycmi-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MYCMI-6 (NSC354961) is a novel small-molecule inhibitor that selectively targets the interaction between the oncoprotein MYC and its binding partner MAX. By binding to the bHLHZip domain of MYC with high affinity (Kd = 1.6 ± 0.5 μM), this compound disrupts MYC:MAX heterodimer formation, thereby inhibiting MYC-driven transcription and tumor cell proliferation . Preclinical studies demonstrate its efficacy in MYC-dependent cancers, including breast cancer, neuroblastoma, and Burkitt’s lymphoma, with IC50 values as low as 0.3–0.5 μM in sensitive cell lines . Importantly, this compound exhibits minimal toxicity in normal cells, making it a promising therapeutic candidate .
Vorbereitungsmethoden
Die Synthese von MYCMI-6 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und die abschließende Kupplungsreaktion. Die genaue Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung mit hoher Reinheit und unter spezifischen Bedingungen hergestellt wird, um ihre Wirksamkeit zu gewährleisten .
Analyse Chemischer Reaktionen
MYCMI-6 unterliegt vorrangig Interaktionen, die die MYC:MAX-Proteininteraktion hemmen. Es beeinflusst die MYC-Proteinspiegel nicht signifikant, bindet aber selektiv an die MYC-bHLHZip-Domäne mit einer Dissoziationskonstante (Kd) von 1,6 Mikromolar . Die Hauptwirkung der Verbindung besteht darin, die MYC-gesteuerte Transkription zu blockieren, was für ihre Rolle bei der Hemmung des Tumorwachstums entscheidend ist .
Wissenschaftliche Forschungsanwendungen
MYCMI-6 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Krebsforschung. Es wurde gezeigt, dass es die Proliferation von Brustkrebszellen hemmt und Apoptose in Tumorgewebe induziert . Die Verbindung wird auch verwendet, um die MYC:MAX-Interaktion und ihre Rolle bei verschiedenen Krebsarten zu untersuchen, wodurch sie zu einem wertvollen Instrument für das Verständnis und die potenzielle Behandlung von MYC-gesteuerten Krebsarten wird .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an die MYC-bHLHZip-Domäne bindet und so die Interaktion zwischen MYC- und MAX-Proteinen hemmt . Diese Hemmung blockiert die MYC-gesteuerte Transkription, die für die Proliferation und das Überleben von MYC-abhängigen Tumorzellen essentiell ist . Die Fähigkeit der Verbindung, Apoptose in Tumorzellen zu induzieren, trägt weiter zu ihrer Wirksamkeit als Instrument der Krebsforschung bei .
Wirkmechanismus
MYCMI-6 exerts its effects by selectively binding to the MYC bHLHZip domain, thereby inhibiting the interaction between MYC and MAX proteins . This inhibition blocks MYC-driven transcription, which is essential for the proliferation and survival of MYC-dependent tumor cells . The compound’s ability to induce apoptosis in tumor cells further contributes to its effectiveness as a cancer research tool .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar MYC Inhibitors
MYCi975
Mechanism : Like MYCMI-6, MYCi975 blocks MYC:MAX interaction but also promotes MYC protein degradation via proteasomal pathways .
Efficacy :
- IC50 values for growth inhibition in triple-negative breast cancer (TNBC) cell lines range from 0.5–5 μM, comparable to this compound .
- Synergizes with chemotherapy (e.g., docetaxel) and enhances apoptosis through survivin suppression . Selectivity: Less selective than this compound; impacts MYC stability and interacts with other pathways .
Omomyc
Mechanism : A dominant-negative MYC peptide that disrupts MYC:MAX binding and inhibits E-box-mediated transcription .
Efficacy :
- Reduces tumor growth in glioblastoma and atypical teratoid/rhabdoid tumor (ATRT) models, extending survival in mice .
- Selectivity: Targets both MYC and MYCN but may affect normal MYC functions at high doses . Clinical Potential: Early-phase clinical trials underway for solid tumors .
10058-F4
Mechanism : Binds MYC bHLHZip domain to inhibit MYC:MAX interaction, but with lower affinity than this compound .
Efficacy :
- IC50 values range from 20–50 μM, significantly higher than this compound .
- Limited efficacy in vivo due to poor pharmacokinetics . Selectivity: Affects other transcription factors (e.g., JUN/FOS) at higher concentrations .
OmoMYC and Derivatives
Mechanism : Cell-penetrating peptide that disrupts MYC:MAX dimerization and DNA binding .
Efficacy :
- Inhibits non-small cell lung cancer (NSCLC) growth in xenograft models at nanomolar concentrations .
- Synergizes with CDK4/6 inhibitors in HER2-negative breast cancer .
Selectivity : High specificity for MYC-driven transcription without altering MYC expression .
Natural Compounds (e.g., Celastrol, KJ-PYR-9)
Mechanism : Indirect MYC inhibition via epigenetic modulation or MYC-MAX-DNA binding interference .
Efficacy :
- KJ-PYR-9 reduces MYC-driven enhancer activity in BT549 cells at 3 μM .
- Celastrol shows anti-MYC activity but lacks specificity .
Comparative Data Tables
Table 1: Key Pharmacological Properties
Compound | Target | IC50 (μM) | Selectivity (vs. This compound) | Clinical Stage |
---|---|---|---|---|
This compound | MYC:MAX interaction | 0.3–10 | High (No off-targets) | Preclinical |
MYCi975 | MYC:MAX + MYC degradation | 0.5–5 | Moderate | Preclinical |
Omomyc | MYC:MAX + DNA binding | N/A | Moderate | Phase I/II |
10058-F4 | MYC bHLHZip | 20–50 | Low | Preclinical |
KJ-PYR-9 | MYC enhancer activity | 3 | Moderate | Preclinical |
Table 2: Mechanistic Differences
Biologische Aktivität
MYCMI-6 is a novel small molecule identified as a selective inhibitor of the MYC:MAX protein interaction, which is crucial for MYC-driven transcriptional activation in various cancers. This compound has shown promise in preclinical studies, demonstrating significant biological activity against tumors characterized by MYC overexpression.
This compound functions by binding selectively to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, thereby inhibiting its interaction with MAX. This inhibition is essential since the MYC:MAX heterodimer is necessary for the transcriptional activation of target genes involved in cell proliferation and survival.
- Binding Affinity : The binding affinity of this compound to MYC has been quantified using Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST), yielding a dissociation constant (KD) of approximately 1.6 ± 0.5 μM .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits tumor cell growth in a MYC-dependent manner:
- IC50 Values : The compound exhibits an IC50 as low as 0.5 μM against various cancer cell lines that express high levels of MYC, while sparing normal cells .
- Gene Expression : Treatment with this compound significantly reduces the expression of direct MYC target genes, such as ODC1, RSG16, and CR2, indicating its ability to downregulate MYC-driven transcription .
In Vivo Studies
The efficacy of this compound has also been evaluated in vivo using xenograft models:
- Tumor Growth Inhibition : In mouse models bearing neuroblastoma xenografts, administration of this compound resulted in reduced tumor cell proliferation and microvascular density, along with a marked increase in apoptosis within tumor tissues .
- Safety Profile : Notably, these effects were achieved without severe side effects, suggesting a favorable safety profile for further development .
Comparative Analysis with Other Compounds
This compound has been compared with other small molecule inhibitors targeting the MYC pathway:
Compound | Mechanism | IC50 (μM) | Selectivity | Notes |
---|---|---|---|---|
This compound | Inhibits MYC:MAX interaction | 0.5 | High | Spares normal cells; induces apoptosis |
MYCMI-7 | Inhibits MYC:MAX; downregulates MYC | Varies | Moderate | Induces apoptosis in tumor cells but affects normal cells |
KSI-3716 | Blocks DNA binding of MYC-MAX | N/A | Low | Effective in resistant xenograft models |
Case Studies
Several case studies illustrate the application of this compound in different cancer types:
- Neuroblastoma : In a study involving SK-N-DZ neuroblastoma cells, treatment with this compound led to significant reductions in tumor size and proliferation rates, correlating with decreased levels of MYC expression .
- Breast Cancer : In breast cancer cell lines, the compound demonstrated selective inhibition of growth while maintaining viability in normal breast epithelial cells. This selectivity highlights its potential as a therapeutic agent with minimal off-target effects .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which MYCMI-6 inhibits MYC-driven oncogenesis?
this compound selectively binds to the bHLHZip domain of MYC, disrupting its heterodimerization with MAX, a prerequisite for MYC’s transcriptional activation. This binding (Kd = 1.6 ± 0.5 μM, validated via surface plasmon resonance) blocks MYC:MAX complex formation, thereby suppressing MYC-dependent gene expression and tumor cell proliferation .
Q. How is this compound’s binding affinity and specificity validated experimentally?
Key methodologies include:
- Surface Plasmon Resonance (SPR): Quantifies direct binding kinetics (e.g., Kd = 1.6 μM for MYC bHLHZip) .
- Microscale Thermophoresis (MST): Confirms binding to MYC and MAX (Kd = 4.3 μM and 3.8 μM, respectively) .
- In Situ Proximity Ligation Assay (isPLA): Visualizes inhibition of MYC:MAX interactions in cells (IC50 < 1.5 μM) .
Q. What in vitro assays demonstrate this compound’s selectivity for MYC-dependent cells?
- Cell Viability Assays: IC50 values range from 0.3 μM to >10 μM across 60 tumor cell lines, correlating with MYC expression levels .
- Apoptosis Detection: TUNEL and Annexin V assays show this compound induces apoptosis in MYC-high cells (e.g., Burkitt’s lymphoma: GI50 = 0.5 μM) but not in normal cells .
Advanced Research Questions
Q. Why does this compound fail to induce apoptosis in some MYC-high cell lines?
Eigenschaften
IUPAC Name |
3-[(9-amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-2-28-12-4-6-15-14(10-12)19(22)13-5-3-11(9-17(13)24-15)26-27-16-7-8-18(21)25-20(16)23/h3-10H,2H2,1H3,(H2,22,24)(H4,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWGRUNKGVWOTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=C(N=C(C=C4)N)N)N=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.